![molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3](/img/structure/B97590.png)

2-Phenylimidazo[1,2-a]pyrimidine

Übersicht

Beschreibung

2-Phenylimidazo[1,2-a]pyrimidine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure with a phenyl group attached at the 2-position. This structure has been identified as a privileged scaffold in medicinal chemistry, which means it is a versatile core structure that is often found in compounds with significant biological activity .

Synthesis Analysis

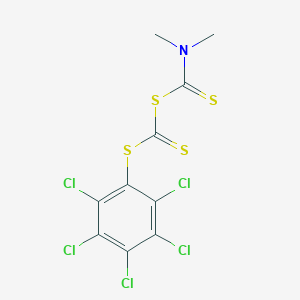

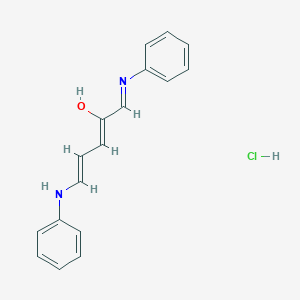

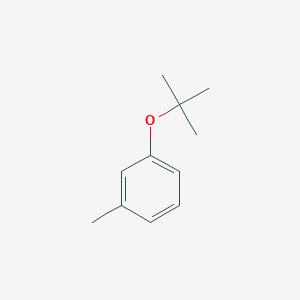

The synthesis of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can then be further modified to create phenylazopyrimidone dyes . Another method includes a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions, yielding the desired product in excellent yields . Additionally, a sustainable approach has been developed using iodine as a catalyst in aqueous media to synthesize 2-arylimidazo[1,2-a]pyridine derivatives .

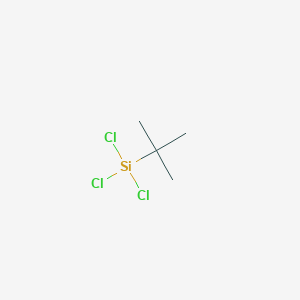

Molecular Structure Analysis

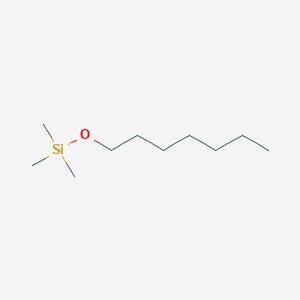

The molecular structure of 2-Phenylimidazo[1,2-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to confirm the structure of synthesized compounds . X-ray crystallography has also been used to determine the structure of related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyrimidine can undergo various chemical reactions. For instance, it can be arylated at the 3-position with aryl bromides in the presence of a base and a catalytic amount of palladium, offering an efficient route to 3-arylimidazo[1,2-a]pyrimidines . Deoxygenation reactions and ring-opening/ring-closure reactions have also been reported, further expanding the chemical versatility of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives have been studied to understand their behavior in different environments. For example, the effect of varying pH and solvent on the absorption ability of phenylazopyrimidones has been examined, revealing the influence of electron-withdrawing and electron-donating groups on their properties . The compound's inhibition effect on the corrosion of carbon steel in hydrochloric acid solution has been investigated, showing that it acts as a mixed-type inhibitor and its adsorption follows the Langmuir isotherm model . Quantum chemical calculations and molecular dynamics simulations have been used to provide molecular-based explanations for the inhibitive effects .

Wissenschaftliche Forschungsanwendungen

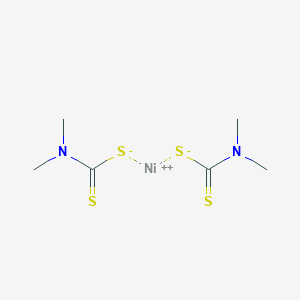

Corrosion Inhibition

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) demonstrates notable effects as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Experimental studies, including gravimetric measurements, polarization studies, and impedance spectroscopy, have revealed the compound's ability to act as a mixed-type inhibitor. The adsorption of the inhibitor aligns with the Langmuir isotherm model, and quantum chemical calculations support these findings (Ech-chihbi et al., 2017).

Accelerating Synthesis in Drug Discovery

Microwave irradiation has been utilized to expedite the cyclocondensation of isoflavones with 2-aminoimidazole for synthesizing 5,6-diphenylimidazo[1,2-a]pyrimidines. This method, suitable for library synthesis in drug discovery, yields a variety of new compounds, effectively enhancing the efficiency and purity of the synthesis process (Han et al., 2011).

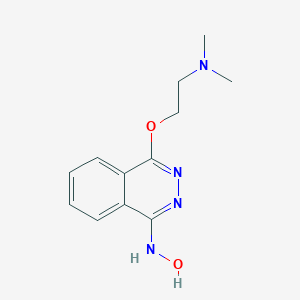

Fluorescent Properties for Biomarkers

Imidazo[1,2-a]pyridines and pyrimidines, including 2-Phenylimidazo[1,2-a]pyrimidine derivatives, exhibit fluorescent properties, making them valuable as biomarkers and photochemical sensors. The influence of substituents on the fluorescent intensity of these compounds has been a subject of study, with certain derivatives showing enhanced fluorescence, useful in various applications (Velázquez-Olvera et al., 2012).

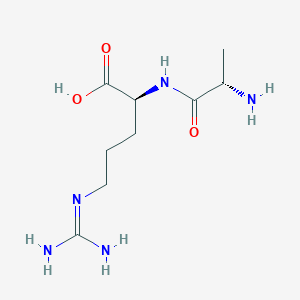

Antiprotozoal Activity

Certain 2-phenylimidazo[1,2-a]pyridinum salts exhibit significant antiparasitic activity, particularly against Trypanosoma rhodesiense. Structural variations within these compounds can maintain a high level of activity, suggesting their potential as effective antiprotozoal drugs (Sundberg et al., 1990).

Synthesis for Medicinal Chemistry

The synthesis of 2-phenylimidazo[1,2-a]pyridine has been demonstrated as an educational tool in medicinal chemistry, showcasing the preparation of a bridged N-heterocycle. This compound, obtained with moderate to high yield, is suitable for further discussions and applications in the field (Santaniello et al., 2017).

Safety And Hazards

Sigma-Aldrich sells 2-Phenylimidazo[1,2-a]pyridine as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Zukünftige Richtungen

Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that the series may become the basis for the design of more active compounds .

Eigenschaften

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYRUSCZUWEZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276829 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylimidazo[1,2-a]pyrimidine | |

CAS RN |

15764-47-3 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)